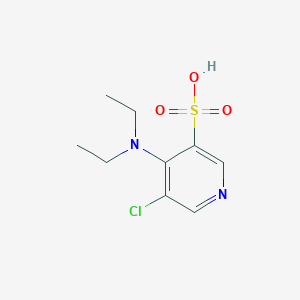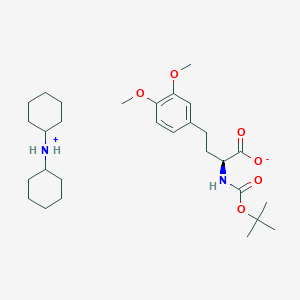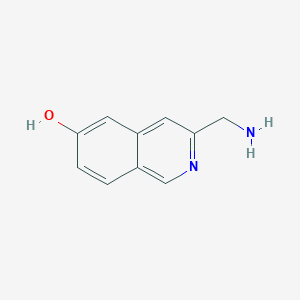
3-(Aminomethyl)isoquinolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)isoquinolin-6-ol is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features an isoquinoline core with an aminomethyl group at the 3-position and a hydroxyl group at the 6-position, making it a versatile molecule for various chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Pomeranz-Fritsch Reaction: One of the common methods for synthesizing isoquinoline derivatives involves the condensation of benzaldehyde and aminoacetaldehyde under acidic conditions.
Bischler-Napieralski Reaction: This method involves the cyclization of β-phenylethylamine derivatives with phosphoryl chloride (POCl3) to form isoquinolines.
Pictet-Spengler Reaction: This reaction involves the condensation of β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form tetrahydroisoquinoline, which can be further oxidized to isoquinoline.
Industrial Production Methods:
Catalyst-Free Processes: Recent advancements have led to the development of catalyst-free processes in water, which are environmentally friendly and efficient.
Metal-Catalyzed Reactions: Metal catalysts such as palladium, rhodium, and ruthenium have been employed to enhance the yield and selectivity of isoquinoline synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated and nitrated isoquinoline derivatives.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)isoquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating neurological disorders and infectious diseases.
Industry: Utilized in the production of dyes, catalysts, and materials.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)isoquinolin-6-ol involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Isoquinoline: A structural isomer of quinoline, known for its use in the synthesis of alkaloids and pharmaceuticals.
Tetrahydroisoquinoline: A reduced form of isoquinoline, with applications in medicinal chemistry.
Quinoline: An aromatic heterocyclic compound with a nitrogen atom at the 1-position, used in antimalarial drugs.
Uniqueness:
Functional Groups: The presence of both an aminomethyl group and a hydroxyl group in 3-(Aminomethyl)isoquinolin-6-ol provides unique reactivity and versatility in chemical synthesis.
Biological Activity: The compound exhibits a broad spectrum of biological activities, making it a valuable molecule for drug discovery and development.
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
3-(aminomethyl)isoquinolin-6-ol |
InChI |
InChI=1S/C10H10N2O/c11-5-9-3-8-4-10(13)2-1-7(8)6-12-9/h1-4,6,13H,5,11H2 |
Clave InChI |
ASTOYTWGFYHPLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN=C(C=C2C=C1O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Methyl-1,9-diazaspiro[5.5]undecane amine hydrochloride](/img/structure/B13024742.png)
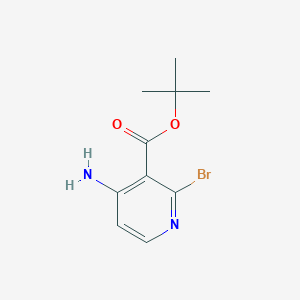
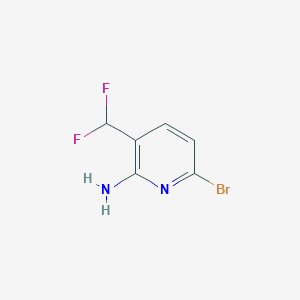
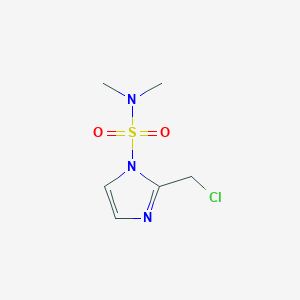

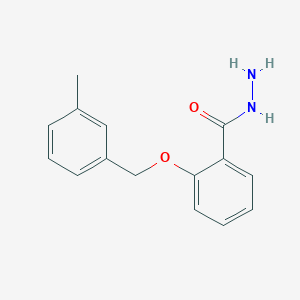
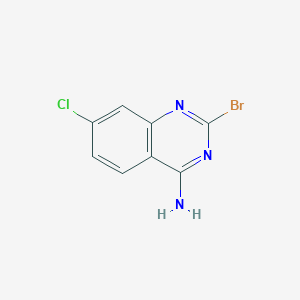
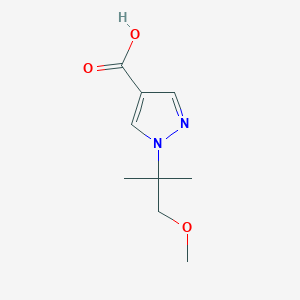
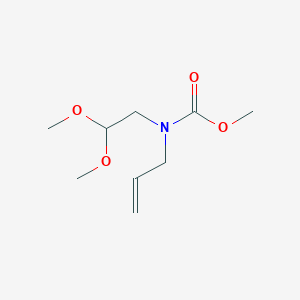
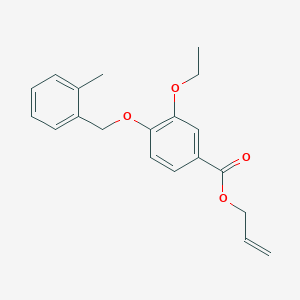
![7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol](/img/structure/B13024819.png)
